molecular formula C9H17N3 B14869573 1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-amine

1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B14869573
M. Wt: 167.25 g/mol
InChI Key: QIWHHBUPWHASSB-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutan-2-yl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 3,3-dimethylbutan-2-yl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutan-2-one with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions typically involve heating the mixture under reflux in the presence of an acid catalyst.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

1-(3,3-Dimethylbutan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,3-Dimethylbutan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(3,3-Dimethylbutan-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(3,3-Dimethylbutan-2-yl)-3-methyl-5-(octyloxy)-1H-pyrazole: This compound has an additional octyloxy group, which may alter its chemical and biological properties.

    1-(3,3-Dimethylbutan-2-yl)-3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)methylamino)butanamide:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-(3,3-dimethylbutan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-7(9(2,3)4)12-8(10)5-6-11-12/h5-7H,10H2,1-4H3

InChI Key

QIWHHBUPWHASSB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)N1C(=CC=N1)N

Origin of Product

United States

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